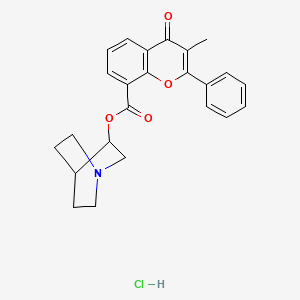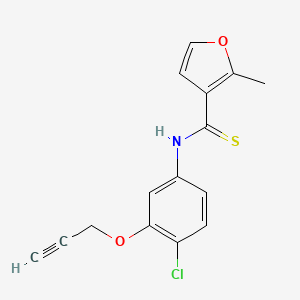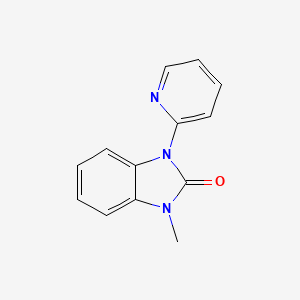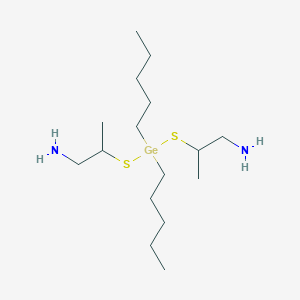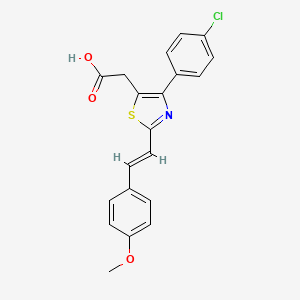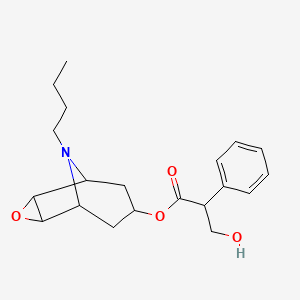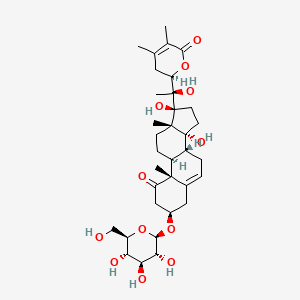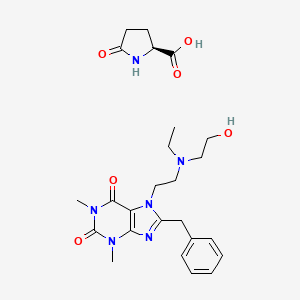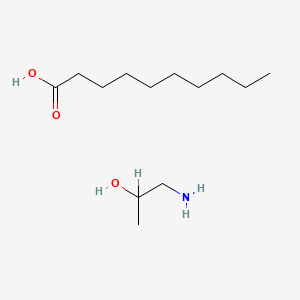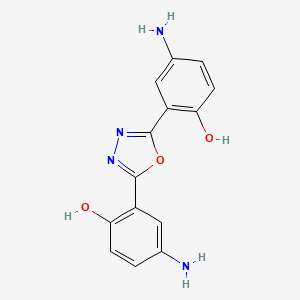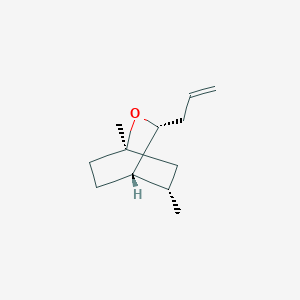
2-Oxabicyclo(2.2.2)octane, 1,5-dimethyl-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane is a bicyclic organic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the oxabicyclo[2.2.2]octane core with high efficiency and selectivity.
Industrial Production Methods
While specific industrial production methods for 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure consistent yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the allyl group.
Wissenschaftliche Forschungsanwendungen
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds for studying biological pathways.
Medicine: Utilized in drug discovery for developing new therapeutic agents.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core provides a rigid framework that can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher reactivity.
Cubane: Notable for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar core structure but lacks the oxygen atom, affecting its chemical properties.
Uniqueness
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane stands out due to its oxabicyclo[2.2.2]octane core, which imparts unique physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. These characteristics make it a valuable scaffold in drug discovery and other applications .
Eigenschaften
CAS-Nummer |
71477-76-4 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(1R,3R,4S,5S)-1,5-dimethyl-3-prop-2-enyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H20O/c1-4-5-11-10-6-7-12(3,13-11)8-9(10)2/h4,9-11H,1,5-8H2,2-3H3/t9-,10-,11+,12+/m0/s1 |
InChI-Schlüssel |
PEUAQZVDQYVDLY-NNYUYHANSA-N |
Isomerische SMILES |
C[C@H]1C[C@]2(CC[C@@H]1[C@H](O2)CC=C)C |
Kanonische SMILES |
CC1CC2(CCC1C(O2)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


